molecular formula C7H11N3 B7875284 (2-Ethylpyrimidin-5-YL)methanamine

(2-Ethylpyrimidin-5-YL)methanamine

Cat. No.: B7875284
M. Wt: 137.18 g/mol
InChI Key: DJRJQPZEQQPFGG-UHFFFAOYSA-N
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Description

(2-Ethylpyrimidin-5-YL)methanamine is a heterocyclic organic compound with a pyrimidine ring substituted with an ethyl group at the second position and a methanamine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpyrimidin-5-YL)methanamine typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpyrimidin-5-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Ethylpyrimidin-5-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethylpyrimidin-5-YL)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpyrimidin-5-YL)methanamine
  • (2-Ethylpyridine-5-YL)methanamine
  • (2-Ethylpyrazine-5-YL)methanamine

Uniqueness

(2-Ethylpyrimidin-5-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-ethylpyrimidin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRJQPZEQQPFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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